1,1'-(Methylphosphinylidene)bis(2-methylaziridine)
CAS No.: 60671-03-6
Cat. No.: VC18686439
Molecular Formula: C7H15N2OP
Molecular Weight: 174.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60671-03-6 |
|---|---|
| Molecular Formula | C7H15N2OP |
| Molecular Weight | 174.18 g/mol |
| IUPAC Name | 2-methyl-1-[methyl-(2-methylaziridin-1-yl)phosphoryl]aziridine |
| Standard InChI | InChI=1S/C7H15N2OP/c1-6-4-8(6)11(3,10)9-5-7(9)2/h6-7H,4-5H2,1-3H3 |
| Standard InChI Key | DEBOZTDUTRZWOG-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN1P(=O)(C)N2CC2C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a central methylphosphinylidene group (P=O) bridged to two 2-methylaziridine rings. Aziridines are three-membered heterocycles containing one nitrogen atom, while the methyl substituents at the 2-position introduce steric and electronic modifications. The IUPAC name, 2-methyl-1-[methyl-(2-methylaziridin-1-yl)phosphoryl]aziridine, reflects this arrangement. The SMILES string (CC1CN1P(=O)(C)N2CC2C) and InChIKey (DEBOZTDUTRZWOG-UHFFFAOYSA-N) further specify its connectivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 60671-03-6 |
| Molecular Formula | C₇H₁₅N₂OP |
| Molecular Weight | 174.18 g/mol |
| IUPAC Name | 2-methyl-1-[methyl-(2-methylaziridin-1-yl)phosphoryl]aziridine |
| SMILES | CC1CN1P(=O)(C)N2CC2C |
| PubChem CID | 108491 |
Spectroscopic Characterization
While experimental spectral data for this compound remains unpublished, analogous organophosphorus aziridines exhibit distinct NMR and IR profiles. For example, the phosphoryl group (P=O) typically shows IR stretches near 1250–1300 cm⁻¹. In ¹H NMR, aziridine protons resonate between δ 1.5–3.0 ppm, influenced by ring strain and substituents . The methyl groups on the aziridine rings would likely appear as singlets near δ 1.2–1.5 ppm .
Synthesis and Reactivity
Synthetic Routes
Although no explicit synthesis protocol exists for 1,1'-(Methylphosphinylidene)bis(2-methylaziridine), organophosphorus compounds are commonly prepared via reactions between phosphorus halides (e.g., PCl₃) and amines or alcohols. A plausible route involves the condensation of methylphosphonic dichloride with 2-methylaziridine in the presence of a base:
This method mirrors the synthesis of bis(aziridinyl)phosphine oxides reported in the literature .
Reaction Mechanisms
The compound’s reactivity is governed by the electrophilic phosphorus center and the strained aziridine rings. Nucleophilic attack at phosphorus could yield derivatives with altered coordination or biological activity. For instance, hydrolysis might produce phosphonic acids, while alkylation could generate quaternary ammonium species. The aziridine rings may undergo ring-opening reactions with acids or nucleophiles, a trait exploited in polymer crosslinking and drug design .
Research Gaps and Future Directions
Experimental Characterization
Prioritizing studies on the compound’s crystal structure, solubility, and stability under varying pH and temperature conditions is essential. Computational modeling, such as density functional theory (DFT), could predict reaction pathways and electronic properties .
Biological Activity Screening
Evaluating its antimicrobial, anticancer, or enzyme-inhibitory potential is warranted. Analogous bis-aziridines exhibit cytotoxicity against cancer cell lines, suggesting a promising avenue .
Industrial Optimization
Developing scalable synthesis methods and exploring copolymerization with epoxides or acrylates could unlock industrial applications. Recent advances in aziridine-epoxide hybrids for high-performance coatings highlight this potential .
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